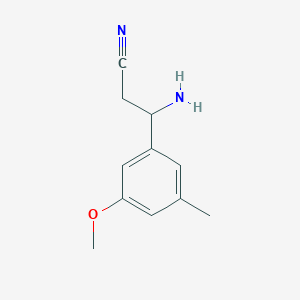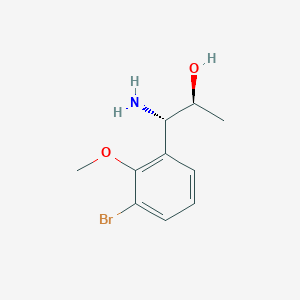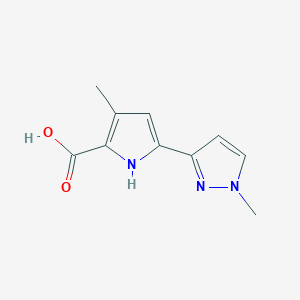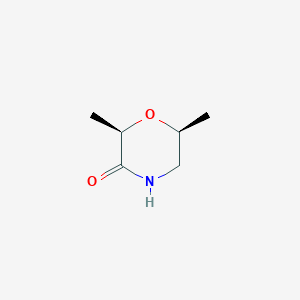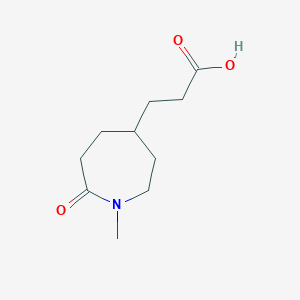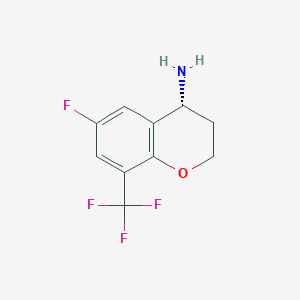
(R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a chemical compound characterized by the presence of a chroman ring substituted with fluorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and amines. The synthetic route may involve:
Nucleophilic substitution: Introduction of the fluorine atom through nucleophilic substitution reactions.
Cyclization: Formation of the chroman ring via cyclization reactions.
Amination: Introduction of the amine group through amination reactions.
Industrial Production Methods
Industrial production of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents on the chroman ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated chroman oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups may enhance its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: Inhibition of specific enzymes through binding to active sites.
Receptor Modulation: Modulation of receptor activity through interaction with receptor sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-8-(Trifluoromethyl)chroman-4-amine: Similar structure but lacks the fluorine substitution.
6-Fluoro-4-chromanamine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is unique due to the presence of both fluorine and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H9F4NO |
|---|---|
Molekulargewicht |
235.18 g/mol |
IUPAC-Name |
(4R)-6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1 |
InChI-Schlüssel |
WYXQYSANERJSSJ-MRVPVSSYSA-N |
Isomerische SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2C(F)(F)F)F |
Kanonische SMILES |
C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


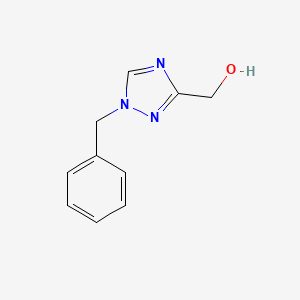
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
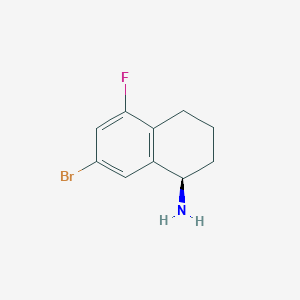
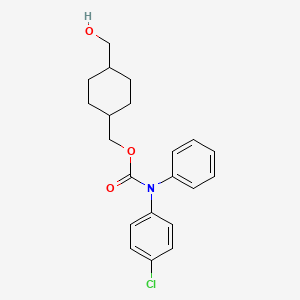
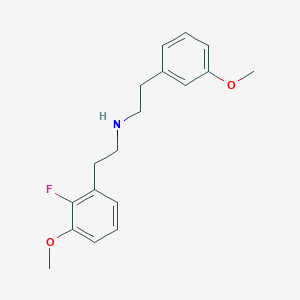

![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)

